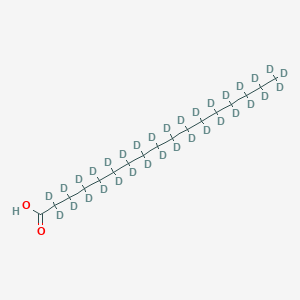
Heptadecanoic-D33 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an odd-chain saturated fatty acid with the molecular formula CD3(CD2)14CD2COOH and a molecular weight of 303.65 g/mol . This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Heptadecanoic-D33 acid can be synthesized through the deuteration of heptadecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated reagents under specific conditions . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas in a controlled environment to ensure the complete exchange of hydrogen atoms with deuterium. The product is then purified to achieve the desired isotopic purity, typically around 98 atom % D .
化学反应分析
Types of Reactions
Heptadecanoic-D33 acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Heptadecanoic-D33 acid is widely used in scientific research due to its unique properties:
作用机制
The mechanism of action of Heptadecanoic-D33 acid involves its incorporation into biological systems where it can be traced due to its deuterium labeling. The deuterium atoms replace hydrogen atoms, allowing for detailed tracking using mass spectrometry or NMR. This helps in understanding the metabolic pathways and the role of fatty acids in various biological processes .
相似化合物的比较
Heptadecanoic-D33 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Heptadecanoic acid: The non-deuterated form with the molecular formula C17H34O2.
Methyl heptadecanoate-D33: A methyl ester derivative of this compound.
1-Bromohexadecane-D33: A brominated derivative used in similar research applications.
This compound’s uniqueness lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic processes and reaction mechanisms.
属性
分子式 |
C17H34O2 |
|---|---|
分子量 |
303.65 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChI 键 |
KEMQGTRYUADPNZ-TUWMXWROSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


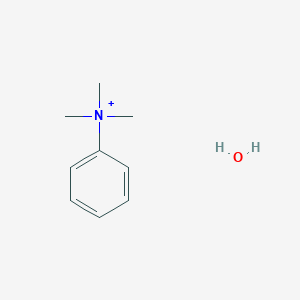
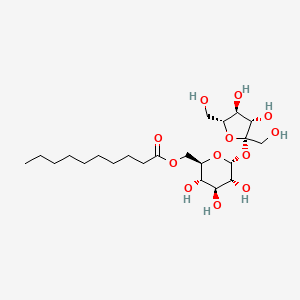
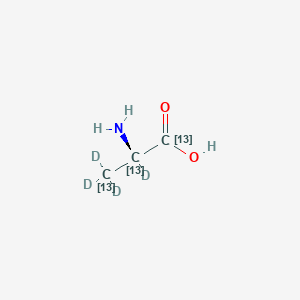

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)



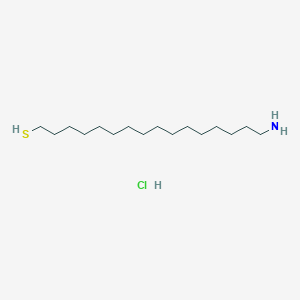
![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)

![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)


